Methyl 6-phenoxypyridine-2-carboxylate
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Overview
Description
Methyl 6-phenoxypyridine-2-carboxylate is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol . It is also known by its IUPAC name, methyl 6-phenoxypicolinate . This compound is characterized by a pyridine ring substituted with a phenoxy group at the 6-position and a carboxylate ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-phenoxypyridine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 6-phenoxypyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-phenoxypyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-phenoxypyridine-2-carboxylic acid, while reduction may produce 6-phenoxypyridine-2-methanol .
Scientific Research Applications
Methyl 6-phenoxypyridine-2-carboxylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-phenoxypyridine-2-carboxylate involves its interaction with specific molecular targets. The phenoxy group and pyridine ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-phenoxypyridine-3-carboxylate: Similar structure but with the carboxylate ester group at the 3-position.
Methyl 6-phenoxypyridine-4-carboxylate: Similar structure but with the carboxylate ester group at the 4-position.
Uniqueness
Methyl 6-phenoxypyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ester and phenoxy groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
IUPAC Name |
methyl 6-phenoxypyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-12(14-11)17-10-6-3-2-4-7-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJBIXAXDWOTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512186 |
Source
|
Record name | Methyl 6-phenoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71675-46-2 |
Source
|
Record name | Methyl 6-phenoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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